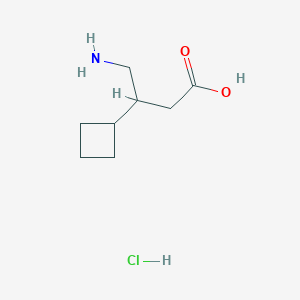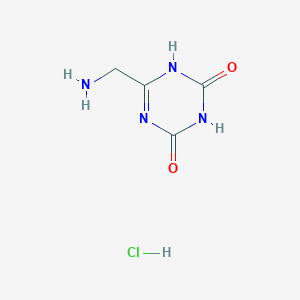
3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one
Vue d'ensemble
Description
The description of a compound usually includes its molecular formula, molecular weight, and structural formula. It may also include the class of compounds it belongs to and its key functional groups.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, as well as the mechanism.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties may also be analyzed.Applications De Recherche Scientifique
Spectral and Electronic Properties
The compound exhibits interesting spectral properties. It's been found that the absorbance and fluorescence spectra of 1,3,4-oxadiazoles, a related compound, undergo substantial shifts in acidic media due to the formation of conjugate acids. These shifts are significant enough for potential applications in sensing or organic electronics. Theoretical studies, including time-dependent density functional theory (TDDFT) and local density descriptors, have been employed to understand the substituent effects and electron density distribution in the ground and excited states of these molecules (Gaenko et al., 2006).
Antileishmanial Activity
Derivatives of 1,2,4-triazole, which structurally resemble 1,2,4-oxadiazole, have been theoretically and experimentally studied for their antileishmanial activity. The findings suggest potential medicinal applications for these compounds, especially after validating their activity against Leishmania infantum promastigots. Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) maps support these observations (Süleymanoğlu et al., 2017).
Synthetic Utility in Organic Chemistry
The 3-methyl-4H-[1,2,4]-oxadiazol-5-one structure has been utilized as a versatile protected acetamidine in various synthetic sequences. Its stability under a range of conditions and its ability to undergo controlled transformations make it a valuable tool in organic synthesis (Moormann et al., 2004).
Reactivity and Application in Synthesis of Biologically Active Compounds
1,2,4-Oxadiazole's reactivity has been leveraged in synthesizing acylamidine, acylguanidine, and diacylguanidine derivatives, showcasing its versatility in creating biologically active molecules. This reactivity, coupled with its potential in creating compounds with anti-diabetic properties, underlines its significance in medicinal chemistry (Marzullo et al., 2021).
Antimicrobial Activity
The antimicrobial properties of novel 1,2,4-triazol derivatives, which share structural features with 1,2,4-oxadiazoles, have been investigated. These studies reveal the potential of such compounds in fighting bacterial and fungal infections, underlining the broader applicability of the oxadiazole scaffold in therapeutic agents (Kaneria et al., 2016).
Photochemical Methodology for Synthesis
A photochemical approach has been developed for synthesizing perfluoroalkyl-1,2,4-oxadiazoles, highlighting a novel method for creating 3-amino- and 3-(N-alkylamino)-5-perfluoroalkyl-1,2,4-oxadiazoles. This method expands the synthetic toolkit available for creating derivatives of 1,2,4-oxadiazoles, indicating its utility in synthesizing complex molecules (Buscemi et al., 2000).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle and dispose of the compound.
Orientations Futures
This could involve suggesting further studies to fully understand the compound’s properties or potential applications. It could also involve proposing modifications to the compound to improve its properties.
Propriétés
IUPAC Name |
3-(3-aminophenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7/h1-4H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMIGPCOQATGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one | |
CAS RN |
503469-36-1 | |
| Record name | 3-(3-aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride](/img/structure/B1384095.png)

![3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B1384097.png)



![7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384104.png)




![2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1384109.png)
